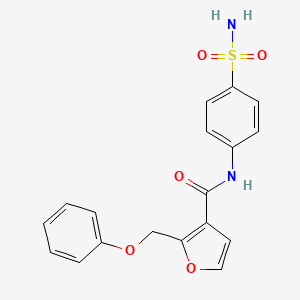

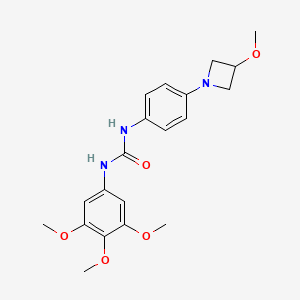

![molecular formula C22H12O5 B2513141 2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one CAS No. 855774-38-8](/img/structure/B2513141.png)

2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one” is a chemical compound with a molecular weight of 356.33 . It is a fusion of a benzene nucleus with a dihydropyran . The compound is also known as 2H-chromen-2-one or 1,2-benzopyrone or 2H-1-benzopyran-2-one .

Synthesis Analysis

The synthesis of this compound has been described in various studies. For instance, one study describes the synthesis of a similar compound, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzene ring fused with a dihydropyran . The InChI code for this compound is 1S/C22H12O5/c23-13-6-7-15-16 (11-21 (24)26-20 (15)9-13)18-10-17-14-4-2-1-3-12 (14)5-8-19 (17)27-22 (18)25/h1-11,23H .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 356.33 . The compound is characterized by its InChI code: 1S/C22H12O5/c23-13-6-7-15-16 (11-21 (24)26-20 (15)9-13)18-10-17-14-4-2-1-3-12 (14)5-8-19 (17)27-22 (18)25/h1-11,23H .科学的研究の応用

Antibacterial and Antifungal Applications

Research has demonstrated the potential of derivatives of 2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one in combating bacterial and fungal infections. Various synthesized derivatives of this compound have exhibited significant antibacterial and antifungal properties. For instance:

- Derivatives such as 4-(4-Methoxy-phenylamino)-2-oxo-2H-chromene-3-sulfonyl chloride and N-{3-[Diethoxy-(2-hydroxy-phenyl)-methyl]-2-oxo-2H-chromen-4-yl}-acetamide showcased high levels of antibacterial activity against bacterial strains like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).

- Compounds such as (2-furyl)(3-thioxo-3H-benzo[f]chromen-2-yl)methanone and phenyl(3-oxo-3H-benzo[f]chromen-2-yl)methanone demonstrated excellent antifungal activity against fungi like Curvularia lunata and Fusarium moniliforme (Chanu et al., 2017).

Molecular Biology and Medicine Applications

The compound and its derivatives have shown promise in fields such as molecular biology and medicine, particularly in terms of their fluorescence properties which can be used in probing and sensing applications:

- The synthesis of 3-hetaryl substituted coumarin derivatives, including 2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one, and their absorption and steady-state fluorescence characteristics were studied. These compounds have potential applications as fluorescent probes in molecular biology and medicine, given their response to different pH values in ethanol solutions (Deligeorgiev et al., 2008).

Fluorescence Sensing

In addition to its potential medical applications, certain derivatives of 2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one have been explored for their fluorescence sensing capabilities, particularly for metal ions:

- Compounds like 9-hydroxy-1-methyl-3-oxo-3H-benzo[f]chromene-8-carbaldehyde aroylhydrazones were investigated for their ionochromic properties, showing capability in forming colored complexes with metal cations and certain anions. These interactions resulted in notable changes in absorption and fluorescence properties, which could be leveraged in sensing applications (Nikolaeva et al., 2020).

将来の方向性

Future research could focus on further elucidating the chemical reactions involving this compound, its mechanism of action, and its potential applications in various fields such as medicinal chemistry. Additionally, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community .

特性

IUPAC Name |

2-(7-hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12O5/c23-13-6-7-15-16(11-21(24)26-20(15)9-13)18-10-17-14-4-2-1-3-12(14)5-8-19(17)27-22(18)25/h1-11,23H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKOLUUQBZNEHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CC(=O)OC5=C4C=CC(=C5)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

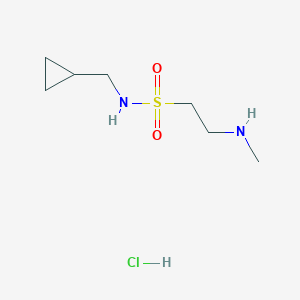

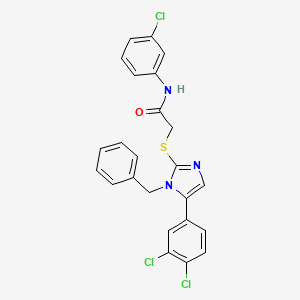

![1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one](/img/structure/B2513060.png)

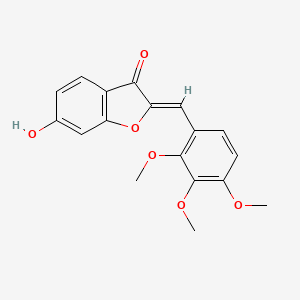

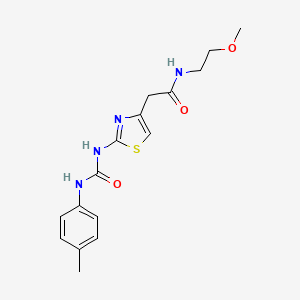

![1-[4-(1-Adamantyl)phenoxy]-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride](/img/structure/B2513062.png)

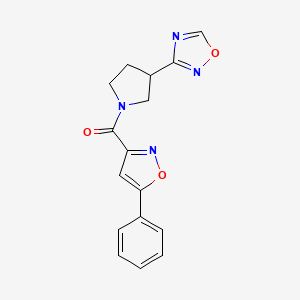

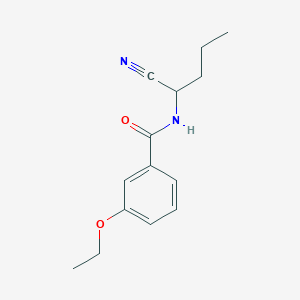

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-fluorobenzamide](/img/structure/B2513071.png)

![1-(diphenylmethyl)-4-[4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carbonyl]piperazine](/img/structure/B2513076.png)

![2-bromo-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2513081.png)